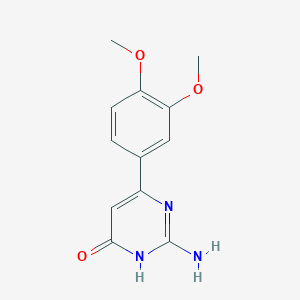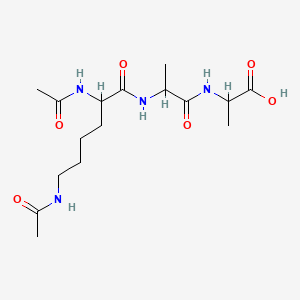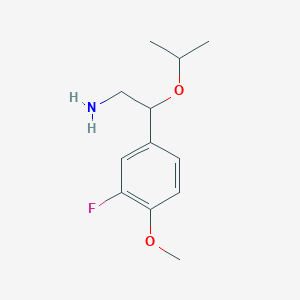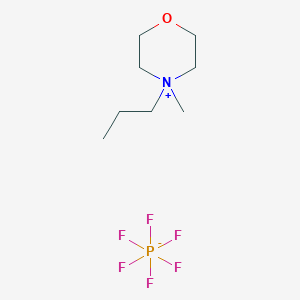
N-methyl,propyl-Morpholinium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’hexafluorophosphate de N-méthyl,propyl-morpholinium est un type de liquide ionique, qui est un sel à l’état liquide à des températures relativement basses. Ce composé est connu pour ses propriétés uniques, telles qu’une faible volatilité, une haute stabilité thermique et une excellente solubilité dans divers solvants. Ces caractéristiques le rendent précieux dans une variété d’applications scientifiques et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’hexafluorophosphate de N-méthyl,propyl-morpholinium implique généralement la réaction de la N-méthyl,propyl-morpholine avec l’acide hexafluorophosphorique. La réaction est généralement effectuée dans des conditions contrôlées pour assurer la pureté et le rendement du produit. La réaction générale peut être représentée comme suit :
N-méthyl,propyl-morpholine+Acide hexafluorophosphorique→Hexafluorophosphate de N-méthyl,propyl-morpholinium
Méthodes de production industrielle
Dans les milieux industriels, la production de l’hexafluorophosphate de N-méthyl,propyl-morpholinium est mise à l’échelle en utilisant des réacteurs à flux continu. Ces réacteurs permettent un contrôle précis des paramètres de réaction tels que la température, la pression et les concentrations de réactifs, assurant une qualité de produit constante et une grande efficacité.
Analyse Des Réactions Chimiques
Types de réactions
L’hexafluorophosphate de N-méthyl,propyl-morpholinium peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques, souvent en utilisant de puissants agents oxydants.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme l’hydrogène gazeux ou les hydrures métalliques.
Substitution : Les réactions de substitution nucléophile sont courantes, où le groupe morpholinium peut être remplacé par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles comme les halogénures, les cyanures ou les amines peuvent être utilisés dans des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire l’oxyde de N-méthyl,propyl-morpholinium, tandis que les réactions de substitution peuvent produire une variété de dérivés de morpholinium.
Applications de la recherche scientifique
L’hexafluorophosphate de N-méthyl,propyl-morpholinium a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme solvant et catalyseur dans diverses réactions organiques en raison de ses propriétés uniques.
Biologie : Ce composé est utilisé dans l’étude de la cinétique enzymatique et du repliement des protéines, car il peut stabiliser certaines biomolécules.
Médecine : La recherche se poursuit sur son utilisation potentielle dans les systèmes d’administration de médicaments, où sa nature ionique peut améliorer la solubilité et la stabilité des composés pharmaceutiques.
Industrie : Il est utilisé dans des applications électrochimiques, telles que le développement de batteries et de supercondensateurs, en raison de sa conductivité ionique élevée.
Applications De Recherche Scientifique
N-methyl,propyl-Morpholinium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique properties.
Biology: This compound is employed in the study of enzyme kinetics and protein folding, as it can stabilize certain biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its ionic nature can enhance the solubility and stability of pharmaceutical compounds.
Industry: It is used in electrochemical applications, such as in the development of batteries and supercapacitors, due to its high ionic conductivity.
Mécanisme D'action
Le mécanisme par lequel l’hexafluorophosphate de N-méthyl,propyl-morpholinium exerce ses effets est principalement dû à sa nature ionique. Le composé peut interagir avec diverses cibles moléculaires, telles que les enzymes et les protéines, modifiant leur structure et leur fonction. Dans les applications électrochimiques, sa conductivité ionique élevée facilite les processus de transfert de charge efficaces.
Comparaison Avec Des Composés Similaires
Composés similaires
- Hexafluorophosphate de N-méthyl,éthyl-morpholinium
- Hexafluorophosphate de N-méthyl,butyl-morpholinium
- Hexafluorophosphate de N-méthyl,propyl-pyrrolidinium
Unicité
Comparé à ces composés similaires, l’hexafluorophosphate de N-méthyl,propyl-morpholinium offre un équilibre unique de stabilité thermique, de solubilité et de conductivité ionique. Sa structure moléculaire spécifique permet des interactions améliorées avec une variété de systèmes chimiques et biologiques, ce qui le rend particulièrement polyvalent dans les applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C8H18F6NOP |
|---|---|
Poids moléculaire |
289.20 g/mol |
Nom IUPAC |
4-methyl-4-propylmorpholin-4-ium;hexafluorophosphate |
InChI |
InChI=1S/C8H18NO.F6P/c1-3-4-9(2)5-7-10-8-6-9;1-7(2,3,4,5)6/h3-8H2,1-2H3;/q+1;-1 |
Clé InChI |
RRMNDWSWWKNEDO-UHFFFAOYSA-N |
SMILES canonique |
CCC[N+]1(CCOCC1)C.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


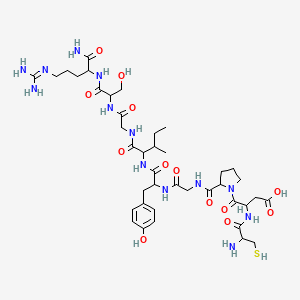



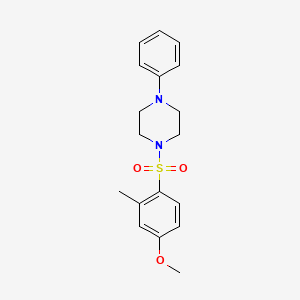
![2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B12117903.png)
![{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12117907.png)
